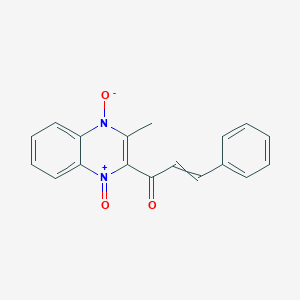

Quinocetone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C18H14N2O3 |

|---|---|

Molekulargewicht |

306.3 g/mol |

IUPAC-Name |

1-(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C18H14N2O3/c1-13-18(17(21)12-11-14-7-3-2-4-8-14)20(23)16-10-6-5-9-15(16)19(13)22/h2-12H,1H3 |

InChI-Schlüssel |

IOKWXGMNRWVQHX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)C=CC3=CC=CC=C3 |

Synonyme |

quinocetone |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Quinocetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinocetone, a quinoxaline 1,4-di-N-oxide derivative, is a synthetic antimicrobial agent. This document provides a comprehensive overview of its chemical structure, detailed synthesis protocols, and its influence on key cellular signaling pathways. The synthesis section outlines an improved methodology, with quantitative data on reaction yields and purity. The guide also delves into the molecular mechanisms of this compound, particularly its role in inducing endoplasmic reticulum stress and modulating oxidative stress and inflammatory responses through the ATF6/DAPK1, Nrf2/HO-1, and NF-κB signaling pathways. This technical guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, with the chemical formula C₁₈H₁₄N₂O₃, is systematically named 1-(3-methyl-1,4-dioxido-2-quinoxalinyl)-3-phenyl-2-propen-1-one. Its structure features a quinoxaline 1,4-dioxide core, which is crucial for its biological activity.

Key Properties:

| Property | Value |

| Molecular Formula | C₁₈H₁₄N₂O₃ |

| Molecular Weight | 306.32 g/mol |

| CAS Number | 81810-66-4 |

| Appearance | Bright yellow powdery solid |

Synthesis of this compound

An improved synthesis method for this compound has been reported, offering high yields and purity. The synthesis is a three-step process starting from o-nitroaniline.

Synthesis Workflow

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Benzofurazan Oxide

-

Reaction: Oxidation of o-nitroaniline with sodium hypochlorite.

-

Procedure: A solution of sodium hypochlorite is prepared by dissolving sodium hydroxide in water, cooling to 0°C, and bubbling chlorine gas through the solution. o-Nitroaniline is dissolved in a warm alcoholic potassium hydroxide solution, which is then cooled to 0°C. The freshly prepared sodium hypochlorite solution is added slowly with stirring. The resulting yellow precipitate is collected by filtration, washed with water, and air-dried.[1]

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.[1]

Step 2: Synthesis of 2-Acetyl-3-methyl-quinoxaline-1,4-dioxide

-

Reaction: Treatment of benzofurazan oxide with acetylacetone in the presence of triethylamine.

-

Procedure: Benzofurazan oxide and acetylacetone are dissolved in triethylamine. The solution is allowed to stand at room temperature. The reaction progress can be monitored by TLC. The formation of the product is typically faster in diethylamine than in triethylamine.[2]

Step 3: Synthesis of this compound

-

Reaction: Condensation of 2-acetyl-3-methyl-quinoxaline-1,4-dioxide with benzaldehyde.

-

Catalyst: 4-(dimethylamino)pyridinium acetate.

-

Procedure: A mixture of 2-acetyl-3-methyl-quinoxaline-1,4-dioxide and benzaldehyde in a suitable solvent is heated. The catalyst, 4-(dimethylamino)pyridinium acetate, is then added to the solution, and the mixture is stirred at an elevated temperature.[3]

-

Purification: The crude this compound can be purified by recrystallization.

Quantitative Data

| Reaction Step | Product | Yield (%) | Purity (%) |

| 1 | Benzofurazan Oxide | 96 | - |

| 2 | 2-Acetyl-3-methyl-quinoxaline-1,4-dioxide | 94 | - |

| 3 | This compound | 95 | >98 |

Data obtained from an improved synthesis method.[3]

Characterization

The structure of the synthesized this compound and its intermediates can be confirmed using various spectroscopic techniques, including:

-

¹H-NMR Spectroscopy: To determine the proton environment in the molecule.

-

¹³C-NMR Spectroscopy: To identify the carbon skeleton of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily through the induction of cellular stress and modulation of key signaling pathways.

ATF6/DAPK1 Signaling Pathway

This compound induces endoplasmic reticulum (ER) stress, leading to the activation of the ATF6 (Activating Transcription Factor 6) pathway. This, in turn, upregulates the expression of DAPK1 (Death-Associated Protein Kinase 1), which is involved in autophagy.[4][5]

Caption: this compound-induced ATF6/DAPK1 signaling pathway.

Nrf2/HO-1 Signaling Pathway

This compound can induce oxidative stress, which initially activates the Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme Oxygenase-1) pathway as a protective response. However, prolonged or high-dose exposure to this compound can lead to the suppression of this pathway, exacerbating cellular damage.[6][7]

Caption: Dual effect of this compound on the Nrf2/HO-1 pathway.

NF-κB Signaling Pathway

This compound has been shown to activate the NF-κB (Nuclear Factor-kappa B) signaling pathway, which is a key regulator of the inflammatory response. This activation can contribute to the pro-inflammatory effects observed with this compound exposure.

Caption: this compound-induced NF-κB signaling pathway.

Conclusion

This technical guide provides a detailed overview of the chemical synthesis and biological activities of this compound. The improved synthesis method offers a high-yielding and pure product, facilitating further research. Understanding the intricate ways in which this compound interacts with cellular signaling pathways is crucial for both elucidating its mechanisms of action and for the development of new therapeutic agents. The information presented herein serves as a foundational resource for scientists and researchers working in the fields of medicinal chemistry, pharmacology, and drug discovery.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. This compound triggered ER stress-induced autophagy via ATF6/DAPK1-modulated mAtg9a trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound-induced Nrf2/HO-1 pathway suppression aggravates hepatocyte damage of Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Quinoxaline-1,4-dioxides: A Comprehensive Technical Guide on Their Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline-1,4-dioxides (QdNOs) are a class of heterocyclic N-oxides that have garnered significant scientific interest due to their wide spectrum of pharmacological activities.[1][2] These compounds, characterized by a quinoxaline core with two N-oxide functional groups, have demonstrated potent antibacterial, anticancer, antiviral, and antiparasitic properties.[3][4][5] Their unique mechanism of action, often involving bioreductive activation under hypoxic conditions, makes them particularly promising candidates for the development of targeted therapies against solid tumors and anaerobic bacteria.[6][7][8] This technical guide provides an in-depth overview of the pharmacological properties of quinoxaline-1,4-dioxides, including their mechanisms of action, structure-activity relationships, quantitative biological data, and detailed experimental protocols for their synthesis and evaluation.

Core Pharmacological Activities

The diverse biological effects of quinoxaline-1,4-dioxides are primarily attributed to the presence of the two N-oxide groups, which are crucial for their bioactivity. The following sections detail the major pharmacological properties of this versatile scaffold.

Antibacterial Activity

Quinoxaline-1,4-dioxides have been recognized for their potent antibacterial activity since the mid-20th century, with some derivatives like quinoxidine and dioxidine having been used in clinical practice. They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against anaerobic microorganisms.[7][8]

Mechanism of Action: The antibacterial action of QdNOs is linked to their bioreduction.[1][9] In anaerobic or hypoxic environments, intracellular reductases in bacteria convert the N-oxide groups into highly reactive radical species.[9] These radicals can then interact with molecular oxygen to generate reactive oxygen species (ROS) or directly damage cellular macromolecules, most notably DNA, leading to bacterial cell death.[7][8] Studies have shown that QdNOs can inhibit DNA synthesis and induce DNA degradation in bacteria.[1][9]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antibacterial potency of various quinoxaline-1,4-dioxide derivatives is summarized in the table below.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Dioxidine | M. tuberculosis H37Ra | >128 | [6] |

| Compound 4 | M. smegmatis mc² 155 | 16 | [6] |

| Compound 4 | M. tuberculosis H37Ra | 16 | [6] |

| 2-chlorinated derivative 83a | Candida spp. | 0.39-0.78 | [10] |

| 3-trifluoromethyl derivative 27a | Gram-positive/negative bacteria | 0.25-10 | [10] |

| 3-trifluoromethyl derivative 67c | Gram-positive/negative bacteria | 0.25-10 | [10] |

| Derivative 82a,b | Enterococcus faecalis/faecium | 0.4-1.9 | [10] |

| 2-carboxamide derivative 62a | M. tuberculosis | 0.89 | [10] |

| 2-carboxamide derivative 84 | M. tuberculosis | 0.42 | [10] |

| 2-carboxamide derivative 85 | M. tuberculosis | 0.14 | [10] |

| 2-acetylquinoxaline 1,4-dioxide 21b-e | M. tuberculosis | 0.8-4.3 | [10] |

| Quinoxaline derivative | MRSA | 1-4 | [11] |

| Vancomycin | MRSA | 4 | [11] |

| 3-hydrazinoquinoxaline-2-thiol | ESBL-producing isolates | 16-256 | [12] |

Anticancer Activity

A significant area of research for quinoxaline-1,4-dioxides is their potential as anticancer agents, particularly for the treatment of solid tumors.[6] Their selective cytotoxicity towards hypoxic cells, which are often found in the core of solid tumors and are resistant to conventional therapies, makes them highly attractive therapeutic candidates.[6][13]

Mechanism of Action: Similar to their antibacterial properties, the anticancer activity of QdNOs is dependent on their bioreductive activation in the hypoxic tumor microenvironment. This leads to the generation of cytotoxic radicals that cause DNA damage and induce apoptosis. Several studies have elucidated the molecular mechanisms, showing that QdNOs can induce G2/M cell cycle arrest and apoptosis.[10] They have been shown to modulate the expression of key signaling proteins involved in cell survival and apoptosis, such as decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.[10] Furthermore, some derivatives have been found to inhibit the expression of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor for tumor adaptation to hypoxia.[13]

Quantitative Data: Half-maximal Inhibitory Concentrations (IC50)

The in vitro anticancer activity of various quinoxaline-1,4-dioxide derivatives against different cancer cell lines is presented below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound XVa | HCT116, MCF-7, HepG2 | >2.5 | [7] |

| Compound 9 | MCF-7 | 3.79 (µg/mL) | [8] |

| Compound 5 | MCF-7 | <11.10 (µg/mL) | [8] |

| Compound 10 | MCF-7 | <11.10 (µg/mL) | [8] |

| Compound 4 | MCF-7 | <11.10 (µg/mL) | [8] |

| Doxorubicin | MCF-7 | 11.10 (µg/mL) | [8] |

| 2-carbonitrile derivative 89a | P. falciparum | 5-6 | [10] |

| 2-carbonitrile derivative 89b | P. falciparum | 5-6 | [10] |

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10) | MKN 45 | 0.073 | [14] |

| Adriamycin | MKN 45 | 0.12 | [14] |

| Cis-platin | MKN 45 | 2.67 | [14] |

| Compound IV | PC-3 | 2.11 | [15] |

| Compound III | PC-3 | 4.11 | [15] |

| Compound 4m | A549 | 9.32 | [16] |

Antiviral and Antiparasitic Activities

Quinoxaline-1,4-dioxides have also demonstrated promising activity against a range of viruses and parasites, positioning them as a scaffold for the development of novel anti-infective agents.[17]

Antiviral Activity: Certain QdNO derivatives have shown efficacy against various viruses, including Herpes simplex virus and Hepatitis B virus.[17] The thiourea moiety in some derivatives has been suggested to be important for their antiviral effects.[17]

Antiparasitic Activity: QdNOs have exhibited significant in vitro activity against several parasites, including Plasmodium falciparum (malaria), Trypanosoma cruzi (Chagas disease), and Leishmania species.[10] For instance, 2-carbonitrile derivatives have shown high activity against chloroquine-resistant P. falciparum.[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of quinoxaline-1,4-dioxides.

Synthesis: The Beirut Reaction

The most common and efficient method for synthesizing quinoxaline-1,4-dioxides is the Beirut Reaction.[18] This reaction involves the condensation of a benzofuroxan with a compound containing an active methylene group, such as a β-dicarbonyl compound or an active methylene nitrile.[1]

General Procedure for the Synthesis of 2-Aminoquinoxaline-1,4-dioxides from Active Methylene Nitriles:

-

Dissolve equimolar amounts of the active methylene nitrile and benzofuroxan in dimethylformamide (DMF).

-

Add 1.5 equivalents of a base (e.g., KOH or triethylamine) to the solution.

-

Allow the reaction mixture, which typically turns dark, to stand in a freezer for 24–72 hours.

-

After the reaction is complete, dilute the mixture with cold ethanol.

-

Collect the precipitated solid by filtration.

-

Recrystallize the crude product from a suitable solvent to obtain the analytically pure 2-aminoquinoxaline-1,4-dioxide.[1]

Biological Evaluation

Antibacterial Susceptibility Testing (Broth Microdilution Method): This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Prepare a stock solution of the quinoxaline-1,4-dioxide derivative.

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

-

Prepare a bacterial inoculum with a density adjusted to a 0.5 McFarland standard.

-

Add the bacterial suspension to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11][12]

Cytotoxicity Assay (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[19][20]

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the quinoxaline-1,4-dioxide compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[21][22]

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

Caption: Bioreductive activation of quinoxaline-1,4-dioxides under hypoxic conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 3. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 6. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.ekb.eg [journals.ekb.eg]

- 9. researchgate.net [researchgate.net]

- 10. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]

- 11. dovepress.com [dovepress.com]

- 12. europeanreview.org [europeanreview.org]

- 13. Quinoxaline 1,4-dioxides are novel angiogenesis inhibitors that potentiate antitumor effects of ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. MTT assay protocol | Abcam [abcam.com]

Quinocetone's Impact on Microbial Gut Ecology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinocetone, a quinoxaline 1,4-dioxide derivative, is utilized as a veterinary feed additive to promote growth and prevent enteric diseases in livestock. While direct research on this compound's specific effects on the gut microbial ecosystem is limited, this guide synthesizes available data on its antibacterial properties and draws inferences from studies of structurally related quinoxaline compounds, such as carbadox and olaquindox. This document provides an in-depth analysis of the potential mechanisms of action, impacts on microbial populations, relevant experimental protocols, and associated host-microbe signaling pathways. The available evidence suggests that this compound likely alters the gut microbial composition, which may contribute to its growth-promoting effects. However, concerns regarding its potential toxicity and effects on host cellular pathways warrant further investigation.

Introduction to this compound

This compound is a synthetic antimicrobial agent belonging to the quinoxaline-1,4-dioxide class of compounds. It is primarily used in animal husbandry, particularly in swine and poultry, as a feed additive to enhance growth performance and control bacterial infections. Its mechanism of action is believed to involve the inhibition of bacterial DNA synthesis, leading to bacteriostatic or bactericidal effects against a range of pathogenic microorganisms. Given its direct introduction into the gastrointestinal tract, understanding its interaction with the complex gut microbial community is crucial for evaluating its overall impact on animal health and performance.

Effects on Gut Microbial Composition and Diversity

Quantitative Data from Carbadox Studies in Swine

The following tables summarize the observed changes in the swine gut microbiota following the administration of carbadox. It is plausible that this compound could induce similar shifts in microbial populations.

| Table 1: Effects of Carbadox on Microbial Diversity Indices in Swine Feces | |

| Diversity Index | Observed Effect |

| Shannon Diversity | Statistically significant decrease by day 1 of treatment.[1] |

| Simpson Diversity | Trend towards a decrease with carbadox treatment. |

| Richness | Initial decrease upon carbadox administration.[2] |

| Evenness | Initial decrease upon carbadox administration.[2] |

| Note: The microbial community structure showed signs of recovery after one week of continuous carbadox administration.[2] |

| Table 2: Changes in Relative Abundance of Bacterial Taxa in Swine Feces with Carbadox Treatment | ||

| Bacterial Taxon | Observed Change | Reference |

| Prevotella | Large relative increase in medicated pigs. | [3][4] |

| Escherichia coli | Pre-treatment with carbadox was associated with preventing an increase in E. coli populations following a diet change. | [4] |

| Gram-positive bacteria (Slackia, Peptococcus, Catenibacterium, Dorea, Coprococcus, Blautia) | Significant decrease in populations after 28 days of carbadox feeding. | |

| Bacteroidetes (transcripts) | Trend to increase with carbadox treatment.[1] | |

| Note: Digital PCR revealed that the absolute abundance of Prevotella remained unchanged, suggesting that the relative increase was due to a decrease in other bacterial species.[2][3][4] |

Experimental Protocols

The following are detailed methodologies from studies on carbadox and olaquindox that can serve as a template for investigating the effects of this compound on the gut microbiome.

Animal Model and Treatment

-

Animal Model: 3-week-old weanling pigs are a commonly used model.[2][4]

-

Housing: Animals are typically housed individually or in small groups to monitor feed intake and collect fecal samples.

-

Acclimation Period: A period of at least one week is recommended for acclimatization to the new environment and diet before the start of the experiment.

-

Treatment Groups:

-

Duration: The treatment period can range from a few days to several weeks, followed by a withdrawal period to assess the resilience of the microbiota.[2][4]

Sample Collection and Processing

-

Sample Type: Fecal samples are the most common and non-invasive source for gut microbiome analysis.

-

Collection: Fresh fecal samples should be collected at regular intervals (e.g., daily for the first week, then weekly) and immediately frozen at -80°C to preserve microbial DNA and RNA.

-

DNA Extraction: Total genomic DNA is extracted from fecal samples using commercially available kits designed for stool samples.

Microbiome Analysis

-

16S rRNA Gene Sequencing: The V3-V4 or other variable regions of the 16S rRNA gene are amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq). This allows for the taxonomic classification of the bacterial communities.

-

Bioinformatic Analysis: Sequencing reads are processed using bioinformatics pipelines such as QIIME2 or mothur for quality filtering, operational taxonomic unit (OTU) clustering or amplicon sequence variant (ASV) picking, and taxonomic assignment against a reference database like Greengenes or SILVA.

-

Statistical Analysis: Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated. Statistical tests (e.g., PERMANOVA, ANOSIM) are used to assess significant differences in microbial community structure between treatment groups. Differential abundance analysis (e.g., DESeq2, ALDEx2) identifies specific taxa that are significantly altered by the treatment.

Mandatory Visualizations

Diagrams of Signaling Pathways and Workflows

Caption: Experimental workflow for studying the effects of this compound on the swine gut microbiome.

Caption: Proposed mechanism of action of this compound on the gut microbiota.

Caption: Logical relationship of this compound's effect on gut microbiota and host performance.

Potential Signaling Pathways

While direct evidence linking this compound's effect on gut microbiota to specific host signaling pathways is scarce, we can infer potential interactions based on the known effects of related compounds and the general principles of host-microbe interactions.

-

Inhibition of Bacterial DNA Synthesis: The primary antibacterial mechanism of quinoxaline-1,4-dioxides involves the inhibition of bacterial DNA synthesis. This can lead to an SOS response in bacteria, which in some cases, can induce the lytic cycle of prophages. The administration of carbadox has been shown to increase the expression of phage-related genes in the swine gut microbiome.[1]

-

Modulation of Host Immune Response: Studies with olaquindox have shown that it can suppress E. coli-induced intestinal immune activation. This suggests that quinoxaline compounds may have a direct or indirect effect on the host's gut-associated lymphoid tissue (GALT), potentially by reducing the antigenic load from certain bacteria or by directly modulating immune cell activity.

-

Host Cell Toxicity Pathways: It is important to note that this compound has been shown to induce toxicity in host cells through several signaling pathways, including:

-

ATF6/DAPK1 pathway: Involved in endoplasmic reticulum stress-induced autophagy.

-

NF-κB and iNOS pathways: Leading to apoptosis.

-

Nrf2/HO-1 inhibition: Resulting in oxidative stress and DNA damage. While these pathways are primarily associated with toxicity, their modulation could have secondary effects on the gut environment and the microbial communities.

-

Conclusion and Future Directions

This compound, as a quinoxaline-1,4-dioxide antimicrobial, likely exerts a significant influence on the gut microbial ecology of livestock. Based on evidence from related compounds, its use is expected to alter the composition and diversity of the gut microbiota, potentially favoring the relative abundance of certain taxa like Prevotella while suppressing others, including some pathogenic strains. These microbial shifts may contribute to the observed growth-promoting effects by modulating host immunity and nutrient metabolism.

However, the lack of direct studies on this compound's impact on the gut microbiome is a critical knowledge gap. Future research should focus on:

-

Conducting controlled animal trials to quantify the specific changes in the gut microbiota of swine and poultry following this compound administration.

-

Utilizing metagenomic and metatranscriptomic approaches to understand the functional consequences of these microbial shifts.

-

Investigating the direct and indirect effects of this compound on host signaling pathways within the gastrointestinal tract to elucidate the mechanisms behind its growth-promoting and potential toxic effects.

-

Assessing the potential for this compound to contribute to the dissemination of antibiotic resistance genes within the gut microbiome.

A more comprehensive understanding of the intricate interactions between this compound, the gut microbiota, and the host is essential for the responsible and effective use of this feed additive in animal production.

References

The Genesis of a Growth Promoter: An In-depth Technical Guide to the Initial Discovery and Development of Quinocetone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinocetone (3-methyl-2-cinnamoyl-quinoxaline-1,4-dioxide) is a synthetic quinoxaline 1,4-dioxide derivative that has been utilized as a feed additive for growth promotion in livestock, particularly in swine and poultry. This technical guide delineates the initial discovery, synthesis, and developmental milestones of this compound, tracing its origins from laboratory synthesis to its establishment as an effective feed additive. The document provides a comprehensive overview of its antimicrobial properties, mechanism of action, and the early efficacy studies that underpinned its commercialization. Detailed experimental protocols and quantitative data from seminal studies are presented to offer a complete technical perspective for researchers and drug development professionals.

Initial Discovery and Synthesis

The development of this compound is credited to the Lanzhou Institute of Animal Husbandry and Veterinary Drugs of the Chinese Academy of Agricultural Sciences. While the precise date of initial synthesis is not widely documented in readily available English-language literature, its use as an approved animal growth promoter in China dates back to 2003.[1] The synthesis of this compound and similar quinoxaline-1,4-dioxide derivatives typically involves a multi-step process.

A common synthetic route starts with the reaction of 2-nitroaniline with 3-bromopropanoic acid, followed by a reaction with acetylacetone to yield 2-acetyl-3-methylquinoxaline-1,4-dioxide. The final step involves an aldol condensation of this intermediate with aromatic aldehydes, in the case of this compound, benzaldehyde, to form the target compound.[2]

General Synthesis Pathway

The fundamental chemical reactions involved in the synthesis of the this compound core structure are outlined below.

Caption: Generalized synthesis pathway for this compound.

Mechanism of Action

This compound, like other quinoxaline 1,4-di-N-oxides (QdNOs), exerts its biological effects through a bioreductive activation process. The N-oxide groups are crucial for its activity. In anaerobic or hypoxic environments, such as the gastrointestinal tract of animals, host or microbial nitroreductases reduce the N-oxide groups, leading to the generation of reactive oxygen species (ROS) and other free radicals.

These highly reactive species are responsible for the compound's antimicrobial effects by causing oxidative damage to bacterial DNA, proteins, and cell membranes. This disruption of essential cellular processes inhibits bacterial growth and proliferation, thereby modulating the gut microbiota of livestock.

Caption: Proposed mechanism of antimicrobial action of this compound.

Antimicrobial Spectrum

Early investigations into the antimicrobial properties of this compound demonstrated its activity against a range of pathogenic bacteria relevant to swine and poultry health. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial species as reported in early studies.

| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |

| Escherichia coli | K99 | 2 - 7.1 | [3] |

| Salmonella gallinarum | Various | 4 | [3] |

| Mycoplasma gallisepticum | - | 8 | |

| Mycoplasma hyopneumoniae | - | 16 | |

| Microsporum canis | - | 8 |

Note: Data is compiled from various sources and may not represent a single comprehensive study. The lack of centralized, publicly available early data necessitates this approach.

Early Efficacy Studies in Livestock

The development of this compound as a feed additive was contingent on demonstrating its efficacy in promoting growth and improving feed efficiency in target animal species. The following sections summarize the findings from early feeding trials in swine and poultry.

Swine Growth Promotion Trials

Initial studies in weanling pigs focused on evaluating the impact of dietary this compound supplementation on key performance indicators.

| Parameter | Control Group | This compound Group (50 mg/kg) | % Improvement | Reference(s) |

| Average Daily Gain (g) | 450 | 495 | 10% | [4] |

| Average Daily Feed Intake (g) | 800 | 810 | 1.25% | [4] |

| Feed Conversion Ratio (FCR) | 1.78 | 1.64 | -7.9% | [4] |

Poultry Growth Promotion Trials

Similar efficacy trials were conducted in broiler chickens to assess the growth-promoting effects of this compound.

| Parameter | Control Group | This compound Group (50 mg/kg) | % Improvement | Reference(s) |

| Final Body Weight (g) at 42 days | 2150 | 2300 | 7.0% | |

| Feed Conversion Ratio (FCR) | 1.95 | 1.85 | -5.1% |

Note: The data presented in the tables above are representative values from early studies and may not reflect the full scope of initial trial data.

Experimental Protocols

This section provides an overview of the methodologies employed in the key experiments that characterized the initial development of this compound.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the in vitro antimicrobial activity of this compound against pathogenic bacteria.

Methodology: The broth microdilution method was a standard procedure.

-

Preparation of this compound Stock Solution: A stock solution of this compound was prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

-

Serial Dilutions: Two-fold serial dilutions of the this compound stock solution were prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum Preparation: The test bacteria were cultured overnight, and the suspension was adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This was further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: The microtiter plates were inoculated with the standardized bacterial suspension and incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Caption: Experimental workflow for MIC determination.

In-Vivo Growth Promotion Trial (Swine)

Objective: To evaluate the effect of dietary this compound on the growth performance of weanling pigs.

Methodology:

-

Animal Selection and Acclimation: A cohort of healthy, newly weaned pigs of similar age and weight were selected and allowed to acclimate to the experimental facility and a basal diet for a short period (e.g., 7 days).

-

Experimental Design: Pigs were randomly allocated to different treatment groups (e.g., Control group receiving a basal diet and a this compound group receiving the basal diet supplemented with a specific concentration of this compound). Each treatment had multiple replicate pens.

-

Diet Preparation: The basal diet was formulated to meet the nutritional requirements of weanling pigs. The experimental diet was prepared by mixing a pre-determined amount of this compound premix into the basal diet.

-

Feeding and Management: The pigs had ad libitum access to their respective diets and water throughout the experimental period (e.g., 28 or 42 days). Standard management practices for housing, temperature, and health monitoring were followed.

-

Data Collection: Body weight of individual pigs and feed intake per pen were recorded at the beginning and end of the trial, and at regular intervals.

-

Data Analysis: From the collected data, average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR) were calculated. Statistical analysis (e.g., ANOVA) was performed to determine the significance of the differences between the treatment groups.

Caption: Workflow for a swine growth promotion trial.

Conclusion

The initial discovery and development of this compound as a feed additive represent a targeted effort to enhance livestock production through the application of synthetic chemistry. Its foundation lies in the antimicrobial properties of the quinoxaline-1,4-dioxide class of compounds. Early research successfully demonstrated its efficacy in promoting growth and improving feed efficiency in swine and poultry, leading to its adoption in the animal feed industry. This technical guide provides a core understanding of the foundational science and developmental pathway of this compound, offering valuable insights for professionals in the field of veterinary drug development and animal nutrition. Further research into its long-term effects on animal health and the microbiome continues to be an area of active investigation.

References

In Vitro Antibacterial Spectrum of Quinocetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinocetone, a quinoxaline-1,4-dioxide derivative, is recognized for its antibacterial properties, which have led to its application in veterinary medicine as a growth promoter. This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of this compound, detailing its activity against various bacterial pathogens. The document outlines standardized experimental protocols for determining its minimum inhibitory concentrations (MICs) and explores the current understanding of its molecular mechanisms of action through detailed signaling pathway diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering a consolidated repository of technical information to facilitate further investigation and application of this compound.

In Vitro Antibacterial Spectrum of this compound

The in vitro antibacterial activity of this compound has been evaluated against a range of microorganisms. However, comprehensive quantitative data across a wide spectrum of bacterial species remains limited in publicly accessible scientific literature. The available data on the Minimum Inhibitory Concentration (MIC) of this compound against specific pathogens is summarized below.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis | H37Rv | 4 - 8 | [1][2][3] |

| Mycobacterium bovis | - | 4 - 8 | [1][2][3] |

| Microsporum canis | - | 8 | [1][2][3] |

| Mycoplasma gallisepticum | - | 8 - 16 | [1][2][3] |

| Mycoplasma hyopneumoniae | - | 8 - 16 | [1][2][3] |

Note: The presented data is based on available literature. A comprehensive in vitro antibacterial spectrum of this compound against a broader range of Gram-positive and Gram-negative bacteria is not extensively documented in publicly available resources.

Experimental Protocols for MIC Determination

The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of this compound, based on standardized broth microdilution and agar dilution techniques.

Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

Materials:

-

This compound powder

-

Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO)

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Aseptically prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 1280 µg/mL).

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a range of decreasing concentrations of this compound.

-

The last two wells in a row should serve as controls: one for growth control (broth and inoculum only) and one for sterility control (broth only).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum.

-

Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

Materials:

-

This compound powder

-

Appropriate solvent

-

Sterile Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculum replicating device (e.g., multipoint inoculator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound-Agar Plates:

-

Prepare a series of two-fold dilutions of the this compound stock solution.

-

For each concentration, add a specific volume of the this compound dilution to a corresponding volume of molten MHA (cooled to 45-50°C) to achieve the desired final concentration. For example, add 2 mL of a 10x this compound solution to 18 mL of molten agar.

-

Mix thoroughly and pour the agar into sterile petri dishes. Allow the agar to solidify.

-

Prepare a control plate containing MHA without any this compound.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Further, dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

-

Inoculation and Incubation:

-

Using an inoculum replicating device, spot-inoculate the surface of each this compound-containing agar plate and the control plate with the prepared bacterial suspension.

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Interpretation of Results:

-

After incubation, examine the plates for bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.

-

Signaling Pathways and Mechanism of Action

While the precise antibacterial mechanism of this compound is not fully elucidated, research suggests its cellular toxicity involves the induction of endoplasmic reticulum (ER) stress, leading to autophagy and apoptosis, as well as the suppression of antioxidant pathways.

This compound-Induced Autophagy via the ATF6/DAPK1 Pathway

This compound has been shown to induce ER stress, which in turn activates the unfolded protein response (UPR). One of the key sensors of the UPR is Activating Transcription Factor 6 (ATF6). Upon ER stress, ATF6 translocates to the Golgi apparatus where it is cleaved to its active form. Activated ATF6 then upregulates the expression of Death-Associated Protein Kinase 1 (DAPK1). DAPK1 is a crucial regulator of autophagy and apoptosis. It is believed that DAPK1, in this pathway, facilitates the trafficking of mAtg9, a transmembrane protein essential for the formation of the autophagosome, thereby promoting autophagy.[4][5]

Caption: this compound-induced autophagy signaling pathway.

This compound-Induced Mitochondrial Apoptosis

This compound can induce the production of Reactive Oxygen Species (ROS), leading to oxidative stress. This oxidative stress promotes the oligomerization of Voltage-Dependent Anion Channel 1 (VDAC1) in the outer mitochondrial membrane. VDAC1 oligomerization is a key step in mitochondrial outer membrane permeabilization (MOMP), which allows for the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Concurrently, this compound has been observed to suppress the Wnt/β-catenin signaling pathway, which is involved in cell survival. The combination of VDAC1-mediated mitochondrial damage and the inhibition of pro-survival pathways culminates in the activation of the caspase cascade and ultimately, apoptosis.[6][7][8]

Caption: this compound-induced mitochondrial apoptosis pathway.

Suppression of the Nrf2/HO-1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins, including Heme oxygenase-1 (HO-1), to protect cells from oxidative damage. While initial exposure to this compound-induced oxidative stress may activate the Nrf2/HO-1 pathway as a protective response, prolonged or high-dose exposure has been shown to suppress this pathway. This inhibition of the cell's natural antioxidant defense system can lead to an accumulation of ROS, exacerbating oxidative DNA damage, inflammation, and apoptosis.[1][2][9]

Caption: Suppression of the Nrf2/HO-1 pathway by this compound.

Conclusion

This compound demonstrates notable in vitro activity against a selection of pathogenic microorganisms. This technical guide has provided a summary of the available quantitative data on its antibacterial spectrum, alongside detailed protocols for standardized MIC determination to facilitate further research. The elucidation of its potential mechanisms of action, involving the induction of autophagy and apoptosis through specific signaling pathways, offers valuable insights for drug development professionals. However, the limited scope of publicly available MIC data highlights a clear need for more extensive studies to fully characterize the antibacterial breadth of this compound against a wider array of clinically relevant bacteria. Such research will be pivotal in defining its potential therapeutic applications and in the development of new antibacterial strategies.

References

- 1. Antibacterial Activity of Traditional Medicinal Plants: Combating Antibiotics Resistance in Animal Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. waddl.vetmed.wsu.edu [waddl.vetmed.wsu.edu]

- 3. Laboratory test descriptions for bovine respiratory disease diagnosis and their strengths and weaknesses: Gold standards for diagnosis, do they exist? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Antimicrobial Susceptibility of Bacteria That Cause Bovine Respiratory Disease Complex in Alberta, Canada [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. [In vitro antibacterial activities of broad spectrum quinolones against clinical bacterial isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of the major metabolites of this compound in swine urine using ultra-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Bovine Respiratory Disease Diagnosis: What Progress Has Been Made in Infectious Diagnosis? - PMC [pmc.ncbi.nlm.nih.gov]

Quinocetone: An In-depth Technical Guide on its Genotoxicity and Mutagenicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinocetone, a quinoxaline 1,4-dioxide derivative, has been utilized as an animal growth promoter. However, significant concerns regarding its safety have emerged due to compelling evidence of its genotoxic and mutagenic properties. This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity of this compound, summarizing key experimental findings, detailing methodologies, and elucidating the underlying molecular mechanisms. The data presented herein are intended to inform researchers, scientists, and drug development professionals about the potential genetic risks associated with this compound exposure.

Introduction

This compound belongs to the quinoxaline 1,4-dioxides (QdNOs) class of compounds, known for their antibacterial properties. While effective as a growth promoter in livestock, studies have increasingly pointed towards its potential to induce genetic damage. The genotoxicity of this compound is a critical consideration for regulatory agencies and for the development of safer alternatives in animal husbandry and veterinary medicine. This guide synthesizes the current scientific knowledge on this compound's ability to damage DNA and induce mutations, providing a technical resource for the scientific community.

Evidence of Genotoxicity and Mutagenicity

A substantial body of evidence from various in vitro assays demonstrates the genotoxic and mutagenic potential of this compound. The primary assays used to evaluate these effects include the Comet Assay, the Micronucleus Assay, and the Ames Test.

DNA Strand Breakage: The Comet Assay

The single cell gel electrophoresis, or Comet Assay, is a sensitive method for detecting DNA strand breaks in individual cells. Studies on human hepatoma (HepG2) cells have shown that this compound induces significant DNA fragment migration in a dose-dependent manner[1]. This indicates that this compound is capable of causing single and/or double-strand DNA breaks.

Table 1: Summary of Comet Assay Data for this compound

| Cell Line | Concentration (µg/mL) | Observation | Reference |

| HepG2 | 1.25, 2.5, 5 | Dose-dependent increase in DNA fragment migration | [1] |

| HepG2 | 10, 20, 30, 40 (µM) | Dose-dependent increase in Olive Tail Moment (OTM) | [2] |

| V79 | 40 (µM) | Increased Olive Tail Moment (OTM) | [2] |

Chromosomal Damage: The Micronucleus Assay

The Micronucleus Assay is used to assess chromosomal damage by detecting the formation of micronuclei, which are small nuclei that form in the cytoplasm of cells that have undergone chromosome breakage or loss. In vitro studies using the cytokinesis-block micronucleus (CBMN) test have revealed a dose-dependent increase in the frequency of micronucleated (MN) cells in HepG2 cells exposed to this compound[1]. This finding suggests that this compound is clastogenic, meaning it can cause structural chromosome aberrations.

Table 2: Summary of Micronucleus Assay Data for this compound

| Cell Line | Concentration (µg/mL) | Observation | Reference |

| HepG2 | 1.25, 2.5, 5 | Dose-dependent increase in micronucleated cell frequency | [1] |

Point Mutations: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. Mutagenic compounds can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. While specific quantitative data for this compound in the Ames test was not detailed in the provided search results, the genotoxic findings from other assays strongly suggest a mutagenic potential that warrants such investigation. The standard strains used for this assay are TA98 and TA100, with and without metabolic activation (S9)[3][4][5].

Molecular Mechanisms of Genotoxicity

The genotoxic effects of this compound are primarily attributed to its ability to induce oxidative stress and interfere with critical DNA metabolic processes.

Generation of Reactive Oxygen Species (ROS)

The metabolism of this compound leads to the generation of reactive oxygen species (ROS), including superoxide anions (O₂˙⁻) and hydroxyl radicals (OH˙)[2][6][7]. These highly reactive molecules can directly damage cellular macromolecules, including DNA.

Caption: this compound metabolism leads to ROS production and subsequent DNA damage.

Oxidative DNA Damage

The generated ROS can attack DNA bases, with guanine being a particularly susceptible target. The oxidation of guanine leads to the formation of 8-hydroxy-deoxyguanine (8-OHdG), a mutagenic lesion that can cause G:C to T:A transversions if not repaired[6][7]. The increased levels of 8-OHdG are a key indicator of this compound-induced oxidative DNA damage.

Inhibition of Topoisomerase II

This compound has been shown to inhibit the activity of topoisomerase II (topo II), an essential enzyme involved in DNA replication, transcription, and chromosome segregation[6][7]. Topoisomerase II functions by creating transient double-strand breaks in the DNA to allow for the passage of another DNA strand, thus resolving topological problems. By inhibiting this enzyme, this compound can lead to the accumulation of DNA strand breaks and chromosomal aberrations. The proposed mechanism involves the electrostatic binding of this compound to the DNA groove, which affects the dissociation of topo II from the DNA[6][7].

Caption: this compound interferes with Topoisomerase II function.

Alteration of Gene Expression

Studies have indicated that this compound can alter the expression of genes involved in DNA replication and repair, such as Proliferating Cell Nuclear Antigen (PCNA) and Growth Arrest and DNA Damage-inducible protein 45 (Gadd45)[6][7]. PCNA is a key protein in DNA replication and repair, while Gadd45 is involved in cell cycle checkpoints and DNA repair processes. The dysregulation of these genes can further contribute to the genomic instability caused by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide overviews of the standard protocols for the key assays used to assess the genotoxicity of this compound.

In Vitro Comet Assay (Alkaline)

The alkaline comet assay is designed to detect single and double-strand DNA breaks and alkali-labile sites.

Caption: Step-by-step workflow of the alkaline comet assay.

Methodology:

-

Cell Culture and Treatment: HepG2 cells are cultured to an appropriate confluency and then treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Cell Harvesting and Embedding: Cells are harvested, washed, and resuspended in low melting point agarose. This cell-agarose suspension is then layered onto a pre-coated microscope slide and allowed to solidify.

-

Lysis: The slides are immersed in a cold lysis solution (containing high salt and a detergent like Triton X-100) to lyse the cells and nuclear membranes, leaving behind the nucleoids.

-

Alkaline Unwinding: Slides are placed in an electrophoresis tank filled with a high pH alkaline buffer to allow the DNA to unwind.

-

Electrophoresis: An electric field is applied, causing the negatively charged, broken DNA fragments to migrate out of the nucleoid towards the anode, forming a "comet tail."

-

Neutralization and Staining: The slides are neutralized with a Tris buffer and then stained with a fluorescent DNA-binding dye (e.g., SYBR Green or ethidium bromide).

-

Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity, and tail moment using specialized software.

In Vitro Cytokinesis-Block Micronucleus (CBMN) Assay

The CBMN assay is a comprehensive method to assess chromosome damage, cytostasis, and cytotoxicity.

Caption: Step-by-step workflow of the CBMN assay.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., HepG2) are cultured and treated with various concentrations of this compound.

-

Addition of Cytochalasin-B: Cytochalasin-B, an inhibitor of actin polymerization, is added to the cell cultures to block cytokinesis (cytoplasmic division) without affecting nuclear division. This results in the accumulation of binucleated cells.

-

Incubation: The cells are incubated for a period equivalent to one to one-and-a-half cell cycles to allow for the formation of binucleated cells.

-

Harvesting and Slide Preparation: Cells are harvested, subjected to a mild hypotonic treatment to swell the cytoplasm, and then fixed. The fixed cells are dropped onto microscope slides.

-

Staining: The slides are stained with a suitable dye, such as Giemsa or a fluorescent DNA stain.

-

Scoring: The frequency of micronuclei is scored in a predetermined number of binucleated cells (e.g., 1000-2000) under a microscope. The criteria for identifying micronuclei are well-defined.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a short-term bacterial assay for identifying substances that can produce genetic damage that leads to gene mutations.

Methodology:

-

Strain Selection and Preparation: Specific strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) are grown overnight in a nutrient broth.

-

Metabolic Activation (S9 Mix): For detecting mutagens that require metabolic activation, a rat liver homogenate (S9 fraction) is prepared and added to the test system.

-

Plate Incorporation Assay: The test compound, the bacterial culture, and (if required) the S9 mix are combined with a top agar containing a trace amount of histidine. This mixture is then poured onto a minimal glucose agar plate. The limited amount of histidine allows the bacteria to undergo a few rounds of cell division, which is necessary for the mutations to be expressed.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Conclusion and Future Directions

The collective evidence strongly indicates that this compound is a genotoxic and mutagenic compound. Its mechanism of action involves the induction of oxidative stress through the generation of ROS, leading to DNA strand breaks and the formation of mutagenic lesions such as 8-OHdG. Furthermore, its ability to inhibit topoisomerase II and alter the expression of key DNA repair and replication genes contributes to its genotoxic profile.

For researchers and professionals in drug development and animal health, these findings underscore the importance of thorough genotoxicity testing for quinoxaline derivatives and other veterinary drugs. Further research should focus on in vivo studies to better understand the genotoxic potential of this compound in whole organisms and to assess the risk to animals and potentially to humans through the food chain. The development of safer and non-genotoxic alternatives for animal growth promotion is a critical area for future investigation. This technical guide serves as a foundational resource for understanding the genetic toxicology of this compound and for guiding future research and regulatory decisions.

References

- 1. Investigation of this compound-induced genotoxicity in HepG2 cells using the comet assay, cytokinesis-block micronucleus test and RAPD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of chemical structures and mutations detected by Salmonella TA98 and TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Chemical Structures and Mutations Detected by Salmonella TA98 and TA100 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genotoxic risk of this compound and its possible mechanism in in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genotoxic risk of this compound and its possible mechanism in in vitro studies - Toxicology Research (RSC Publishing) [pubs.rsc.org]

The Toxicological Profile of Quinocetone in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinocetone, a quinoxaline-1,4-dioxide derivative, has been utilized as an antimicrobial growth-promoting agent in animal feed. However, concerns regarding its potential toxicity have prompted extensive research into its safety profile. This technical guide provides a comprehensive overview of the basic toxicological profile of this compound in various animal models, summarizing key findings from acute, sub-chronic, genotoxicity, and reproductive and developmental toxicity studies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the evaluation of this compound and related compounds.

Acute and Sub-chronic Toxicity

Acute Toxicity

Acute toxicity studies have been conducted to determine the short-term adverse effects and lethal dose (LD50) of this compound.

Data Summary: Acute Oral Toxicity of this compound

| Animal Model | Route of Administration | LD50 | Reference |

| Wistar Rats | Oral Gavage | 8687.31 mg/kg b.w. | [1] |

| Kunming Mice | Oral Gavage | 15848.93 mg/kg b.w. | [1] |

Experimental Protocol: Acute Oral Toxicity Study in Wistar Rats and Kunming Mice [1]

-

Test Animals: Wistar rats and Kunming mice were used.

-

Administration: this compound was administered as a single dose via oral gavage.

-

Observation Period: Animals were observed for signs of toxicity and mortality.

-

Endpoint: The LD50 was calculated based on the mortality data.

Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer period.

Data Summary: Sub-chronic Oral Toxicity of this compound in Wistar Rats

| Parameter | 0 mg/kg diet | 50 mg/kg diet | 300 mg/kg diet | 1800 mg/kg diet | Reference |

| Body Weight | No significant change | No significant change | No significant change | Significant decrease (both genders) | [1] |

| Total Protein (females) | No significant change | No significant change | No significant change | Significant decrease | [1] |

| Creatinine (females) | No significant change | No significant change | No significant change | Significant decrease | [1] |

| Alkaline Phosphatase (males) | No significant change | No significant change | No significant change | Significant decrease | [1] |

| Alanine Aminotransferase | No significant change | Decrease in all treated groups | Decrease in all treated groups | Decrease in all treated groups | [1] |

| Relative Liver Weight | No significant change | No significant change | No significant change | Significant increase (both genders) | [1] |

| Relative Kidney Weight | No significant change | No significant change | No significant change | Significant increase (both genders) | [1] |

| Relative Testis Weight (males) | No significant change | No significant change | No significant change | Significant increase | [1] |

| Histopathology (Liver) | No significant change | No significant change | No significant change | Proliferation of bile canaliculi in the portal area | [1] |

| NOAEL | - | - | 300 mg/kg diet | - | [1] |

Experimental Protocol: Sub-chronic Oral Toxicity Study in Wistar Rats [1]

-

Test Animals: Wistar rats.

-

Dietary Levels: this compound was administered in the diet at concentrations of 0, 50, 300, and 1800 mg/kg. A positive control group was fed 300 mg/kg of olaquindox.

-

Duration: The study duration was not explicitly stated in the available abstract but is typically 90 days for sub-chronic studies.

-

Parameters Evaluated: Body weight, food consumption, clinical signs, hematology, clinical chemistry, organ weights, and histopathology of various tissues were assessed.

-

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) was determined.

Genotoxicity

This compound has been shown to exhibit genotoxic effects in various in vitro studies. The primary mechanism of its genotoxicity involves the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase II.

Data Summary: Genotoxicity of this compound

| Assay | Cell Line | Concentration | Observed Effects | Reference |

| Comet Assay | HepG2 | 1.25, 2.5, 5 µg/mL | Dose-dependent increase in DNA fragment migration | |

| Cytokinesis-Block Micronucleus (CBMN) Test | HepG2 | Not specified | Dose-dependent increase in micronucleated cell frequency | |

| Random Amplified Polymorphic DNA (RAPD) Analysis | HepG2 | 1.25, 2.5, 5 µg/mL | Gain/loss and change in intensity of RAPD bands | |

| Single Cell Gel Electrophoresis (SCGE) | HepG2, V79 | 40 µM | DNA strand breaks |

Experimental Protocol: In Vitro Genotoxicity Assays

-

Comet Assay, CBMN Test, and RAPD Analysis in HepG2 Cells:

-

Cell Culture: Human hepatoma (HepG2) cells were cultured under standard conditions.

-

Treatment: Cells were exposed to this compound at concentrations of 1.25, 2.5, and 5 µg/mL.

-

Endpoints: DNA damage was assessed by measuring DNA migration in the comet assay. Chromosomal damage was evaluated by the frequency of micronuclei in the CBMN test. Genomic DNA alterations were detected by changes in RAPD profiles.

-

-

Single Cell Gel Electrophoresis (SCGE) in HepG2 and V79 Cells: [2]

-

Cell Culture: HepG2 and Chinese hamster lung (V79) cells were used.

-

Treatment: Cells were incubated with 40 µM of this compound.

-

Endpoint: DNA strand breaks were quantified using the SCGE assay.

-

Reproductive and Developmental Toxicity

A two-generation reproductive and teratogenicity study has been conducted in Wistar rats to evaluate the effects of this compound on fertility, reproduction, and embryonic development.

Data Summary: Two-Generation Reproductive and Developmental Toxicity of this compound in Wistar Rats

| Parameter | 0 mg/kg diet | 50 mg/kg diet | 300 mg/kg diet | 1800 mg/kg diet | Reference |

| F0 and F1 Body Weights | No significant change | No significant change | No significant change | Significant decrease | |

| Fetal Body Weight (Day 21) | No significant change | No significant change | No significant change | Significant decrease | |

| Number of Viable Fetuses (F0 and F1) | No significant change | No significant change | No significant change | Significant decrease | |

| Fetal Body Length (Teratogenicity study) | No significant change | No significant change | No significant change | Significant decrease | |

| Fetal Tail Length (Teratogenicity study) | No significant change | No significant change | No significant change | Significant decrease | |

| Litter Weights (Teratogenicity study) | No significant change | No significant change | No significant change | Significant decrease | |

| Number of Viable Fetuses (Teratogenicity study) | No significant change | No significant change | No significant change | Significant decrease | |

| NOAEL (Reproduction/Development) | - | - | 300 mg/kg diet | - |

Experimental Protocol: Two-Generation Reproductive and Teratogenicity Study in Wistar Rats

-

Test Animals: Wistar rats (F0 generation: 15 males and 30 females per group).

-

Dietary Levels: this compound was administered in the diet at concentrations of 0, 50, 300, and 1800 mg/kg. A control group received 300 mg/kg of olaquindox.

-

Study Design:

-

Two-Generation Study: F0 animals were fed the experimental diets for a 10-week pre-mating period, and during mating, gestation, and lactation. F1 generation animals were selected at weaning and continued on the same dietary treatment as their parents to produce the F2 generation.

-

Teratogenicity Study: Groups of 12 males and 24 females were fed the experimental diets for a 12-week pre-mating period and during mating. Pregnant females were subjected to cesarean section on gestation day 20.

-

-

Parameters Evaluated:

-

Reproductive Performance: Mating, fertility, gestation length, litter size, and viability of offspring.

-

Offspring Development: Body weight, survival, and external, visceral, and skeletal examinations of fetuses in the teratogenicity study.

-

-

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) for reproductive and developmental toxicity was determined.

Chronic Toxicity and Carcinogenicity

Based on a comprehensive search of publicly available scientific literature and regulatory databases, no specific long-term chronic toxicity or carcinogenicity studies on this compound in animal models have been identified. While general guidelines for conducting such studies exist, the absence of specific data for this compound represents a significant gap in its toxicological profile.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of this compound is believed to be mediated through several signaling pathways, primarily initiated by the generation of reactive oxygen species (ROS).

Genotoxicity Signaling Pathway

This compound's genotoxic effects are linked to its ability to induce oxidative stress and interfere with DNA replication and repair.

References

Quinocetone: A Technical Guide for Researchers

CAS Number: 81810-66-4

This technical guide provides an in-depth overview of the chemical properties, pharmacological activities, and associated experimental methodologies for Quinocetone. The information is intended for researchers, scientists, and drug development professionals investigating the biological effects of this quinoxaline derivative.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1][2] Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 81810-66-4 | [1][3][4] |

| Molecular Formula | C₁₈H₁₄N₂O₃ | [1][3][4] |

| Molecular Weight | 306.32 g/mol | [3][4] |

| Appearance | Yellow Powder | [1][2] |

| Melting Point | 183-188 °C | [4] |

| Boiling Point | 576.9±60.0 °C (Predicted) | [4] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol (with heating). Insoluble in water. | [2][4] |

| Storage Temperature | 2-8°C | [4] |

Mechanism of Action and Biological Effects

This compound was initially developed as a veterinary feed additive to promote growth in livestock.[2][5] However, subsequent research has revealed a complex toxicological profile, making it a subject of interest for its effects on various cellular pathways. This compound is known to exhibit antibacterial activity and has been shown to induce tissue-specific toxicity, particularly in the liver and lymphocytes.[5] Its biological effects are mediated through the modulation of several key signaling pathways.

Induction of Autophagy via the ATF6/DAPK1 Pathway

This compound induces endoplasmic reticulum (ER) stress, leading to the activation of the Activating Transcription Factor 6 (ATF6) pathway. This, in turn, upregulates the expression of Death-Associated Protein Kinase 1 (DAPK1). The activation of this pathway is crucial for the initiation of autophagy in response to this compound exposure.[5]

Activation of Apoptosis and Inflammation through the NF-κB and iNOS Pathway

This compound has been shown to activate the Nuclear Factor-kappa B (NF-κB) and Inducible Nitric Oxide Synthase (iNOS) pathways. This activation contributes to cellular apoptosis, hepatocyte vacuolar degeneration, and fibrosis.[5]

Induction of Oxidative Stress via Inhibition of the Nrf2/HO-1 Pathway

This compound can inhibit the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway. This inhibition leads to an increase in the generation of reactive oxygen species (ROS), resulting in oxidative stress and subsequent DNA damage.[5]

Experimental Protocols

This section details the methodologies for key experiments frequently cited in this compound research.

Cell Culture

-

Cell Line: HepG2 (human hepatoma cell line) is commonly used.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is changed every 2-3 days.

-

Subculture: When cells reach 80-90% confluency, they are passaged. The cell monolayer is washed with phosphate-buffered saline (PBS), and then incubated with a 0.05% Trypsin-EDTA solution for 5-7 minutes at 37°C to detach the cells. The trypsin is neutralized with a 4x volume of complete growth medium. Cells are typically split at a ratio of 1:4 to 1:8.

Western Blot Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail. The protein concentration is determined using a BCA (Bicinchoninic acid) assay.

-

Gel Electrophoresis: Equal amounts of protein (typically 20-40 µg) are separated on a 10-12% SDS-PAGE (Sodium dodecyl sulfate-polyacrylamide gel electrophoresis) gel.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C with gentle agitation. Examples of primary antibodies used in this compound research include those targeting ATF6, DAPK1, Nrf2, HO-1, NF-κB, iNOS, and β-actin (as a loading control).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time Polymerase Chain Reaction (RT-PCR)

-

RNA Extraction: Total RNA is extracted from cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

-

Quantitative PCR: Real-time PCR is performed using a qPCR system with a SYBR Green master mix and gene-specific primers. The relative expression of target genes (e.g., BiP, HerpUD, sec24D, DAPK1) is normalized to a housekeeping gene such as GAPDH or β-actin. The 2-ΔΔCt method is commonly used for data analysis.

Comet Assay (Single Cell Gel Electrophoresis)

-

Cell Preparation: A single-cell suspension is prepared from the treated and control cells.

-

Slide Preparation: Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. Electrophoresis is then carried out at a low voltage.

-

Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye such as ethidium bromide or SYBR Green.

-